Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the quinoxaline core.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoxaline ring to a dihydroquinoxaline or tetrahydroquinoxaline.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines or tetrahydroquinoxalines.
Scientific Research Applications
Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- Tert-butyl 3-(3-ethoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-dihydroquinoxaline-1-carboxylate
Uniqueness
Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group and the tert-butyl ester group differentiates it from other similar compounds, potentially leading to unique applications and properties.
Properties
IUPAC Name |
tert-butyl 3-(3-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-17(14-8-7-9-15(12-14)24-4)21-16-10-5-6-11-18(16)22/h5-12,17,21H,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUHPUFGSJIAJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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